![molecular formula C31H32N2O9 B13428415 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It serves as a crucial building block in the synthesis of antiviral drugs, particularly those targeting RNA viruses like hepatitis C and HIV. The compound’s unique structure and pharmacological properties make it an indispensable component in the development of novel therapeutics against these diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-methoxyuridine typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 5-methoxy group. The reaction conditions often include the use of dimethoxytrityl chloride (DMT-Cl) as a protecting group reagent and methanol as a solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-methoxyuridine involves large-scale synthesis using automated synthesizersThe use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
化学反应分析
Types of Reactions
5’-O-DMT-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5’-O-DMT-5-methoxyuracil.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include 5’-O-DMT-5-methoxyuracil, dihydro-5’-O-DMT-5-methoxyuridine, and various substituted derivatives depending on the nucleophile used .
科学研究应用
5’-O-DMT-5-methoxyuridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression.
Medicine: It plays a crucial role in the development of antiviral drugs targeting RNA viruses like hepatitis C and HIV.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools .
作用机制
The mechanism of action of 5’-O-DMT-5-methoxyuridine involves its incorporation into RNA molecules, where it can interfere with the normal function of the RNA. This interference can inhibit the replication of RNA viruses, making the compound an effective antiviral agent. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
相似化合物的比较
Similar Compounds
5-Methoxyuridine: An analog of uridine used in the synthesis of other nucleoside analogs.
5-Methoxyuridine-5’-Triphosphate: A modified nucleotide used in mRNA synthesis to reduce immunogenicity.
5-MeO-DMT: A tryptamine derivative with unique pharmacological properties.
Uniqueness
5’-O-DMT-5-methoxyuridine is unique due to its dual functionality as both a protected nucleoside and a modified nucleoside. This dual functionality allows it to be used in a wide range of applications, from the synthesis of complex nucleoside analogs to the development of antiviral drugs. Its unique structure also provides enhanced stability and specificity in biochemical reactions .
属性
分子式 |
C31H32N2O9 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O9/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(34)27(35)29(42-25)33-17-24(40-3)28(36)32-30(33)37/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
InChI 键 |
OMWYOBFFQLGIKG-LTGLEFCMSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)OC)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


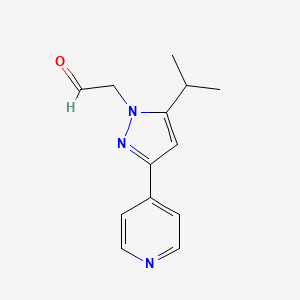
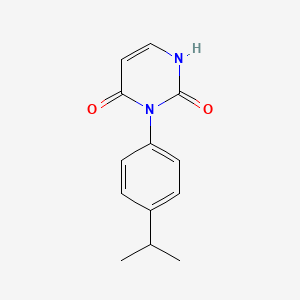
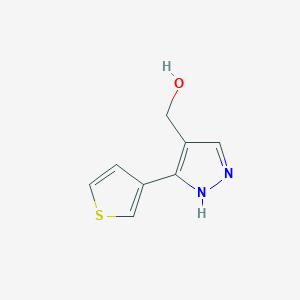
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)
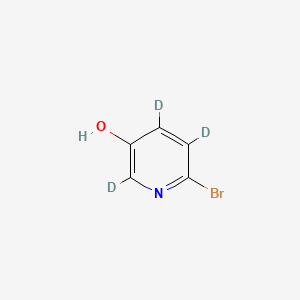
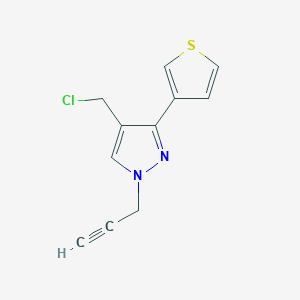
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
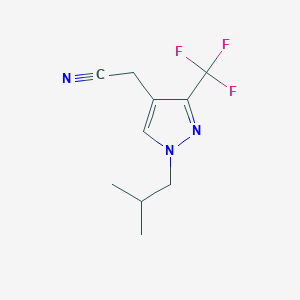
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
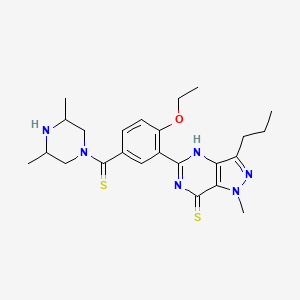
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
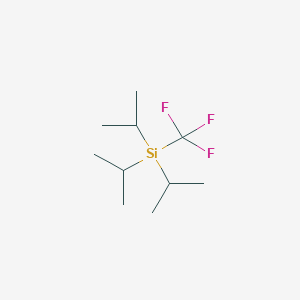
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
